molecular formula C16H17N3O4 B5565300 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine

1-(2-furoyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5565300
M. Wt: 315.32 g/mol
InChI Key: XXTYMYFWVATDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(3-nitrobenzyl)piperazine, also known as FNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FNBP is a piperazine derivative that has a furoyl group and a nitrobenzyl group attached to it.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed that the furoyl and nitrobenzyl groups attached to the piperazine ring are responsible for its biological activity. The furoyl group is known to exhibit antitumor activity by inhibiting the growth of cancer cells. The nitrobenzyl group is believed to be responsible for the antibacterial and antifungal properties of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. Another advantage is that 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is relatively easy to synthesize and purify. However, one of the limitations of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.

Future Directions

There are several future directions for the research on 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine. One area of research is the development of new derivatives of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine at the molecular level. In addition, further studies are needed to determine the potential therapeutic applications of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in various diseases.

Synthesis Methods

The synthesis of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.

properties

IUPAC Name

furan-2-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(15-5-2-10-23-15)18-8-6-17(7-9-18)12-13-3-1-4-14(11-13)19(21)22/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTYMYFWVATDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone

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